1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron is a complex organometallic compound It is characterized by the presence of a cyclopentadienyl ring, a sulfinyl group, and an iron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron typically involves the reaction of cyclopentadiene with iron carbonyl complexes under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The cyclopentadienyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted cyclopentadienyl derivatives, and reduced sulfides .
Wissenschaftliche Forschungsanwendungen
1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron has diverse applications in scientific research:
Industry: It is utilized in the synthesis of advanced materials and as a precursor for the production of other organometallic compounds.
Wirkmechanismus
The mechanism by which 1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron exerts its effects involves the coordination of the iron atom with various ligands. This coordination facilitates electron transfer processes and stabilizes reactive intermediates, thereby enhancing the compound’s catalytic activity. The molecular targets and pathways involved include interactions with transition metal complexes and organic substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopenta-2,4-dien-1-yl-4-nitrobenzene: Exhibits similar structural features but with a nitro group instead of a sulfinyl group.
3-Cyclopenta-2,4-dien-1-ylmethylene-6-methylenecyclohexa-1,4-diene: Contains a methylene bridge and exhibits different reactivity patterns.
Uniqueness
1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron is unique due to the presence of the sulfinyl group, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for specific catalytic and synthetic applications.
Eigenschaften
Molekularformel |
C17H16FeOS-6 |
---|---|
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
1-cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron |
InChI |
InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q-1;-5; |
InChI-Schlüssel |
ITJLQXKXGXLXGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)[C-]2C=CC=C2.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.